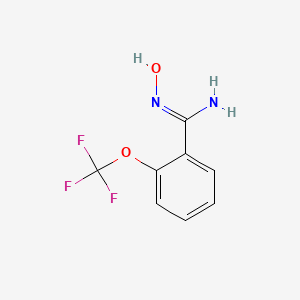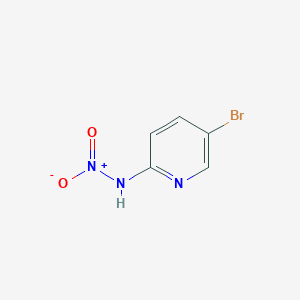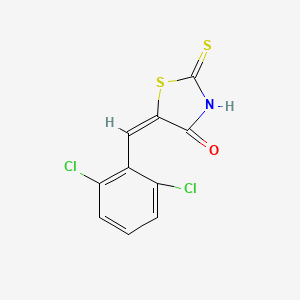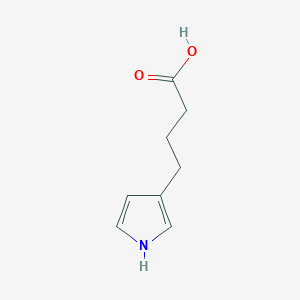
Pyrrole-3-butyric acid
概要
説明
Pyrrole-3-butyric acid is an organic compound that belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom
作用機序
Target of Action
Pyrrole-3-butyric acid, like other indole derivatives, is known to interact with multiple receptors . These interactions are crucial in developing new useful derivatives and have been found in many important synthetic drug molecules .
Mode of Action
It’s known that indole derivatives, which include this compound, can bind with high affinity to multiple receptors . This binding can lead to various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Biochemical Pathways
This compound is an auxin precursor that is converted to Indole-3-acetic acid (IAA) in a peroxisomal β-oxidation process . This conversion is crucial for maintaining auxin homeostasis, which is necessary for the proper development of organs in plants . Altered conversion of this compound to IAA can lead to multiple plant defects .
Pharmacokinetics
It’s known that pyrrole is a very weak base with a pka of about -38, and its protonation results in the loss of aromatic property . Both –NH– and –CH– protons of pyrrole are moderately acidic and can be deprotonated with strong bases rendering the pyrrole nucleophilic .
Result of Action
The result of this compound’s action is largely dependent on its conversion to IAA. IAA is a crucial phytohormone involved in multiple plant developmental processes . Therefore, the action of this compound can significantly impact plant growth and development .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the conversion of this compound to IAA can be affected by the presence of certain microorganisms . Additionally, the compound’s stability and efficacy can be influenced by factors such as pH, temperature, and the presence of other chemical compounds .
準備方法
Synthetic Routes and Reaction Conditions: Pyrrole-3-butyric acid can be synthesized through several methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions to form the pyrrole ring . Another method includes the reaction of furan with ammonia in the presence of an alumina catalyst at high temperatures .
Industrial Production Methods: Industrial production of this compound often involves the fractional distillation of coal tar, which contains pyrrole derivatives. Additionally, the synthesis can be scaled up using multicomponent reactions that allow for the efficient production of pyrrole derivatives .
化学反応の分析
Types of Reactions: Pyrrole-3-butyric acid undergoes various chemical reactions, including:
Electrophilic Substitution: this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, primarily at the C2 position due to the electron-rich nature of the pyrrole ring.
Oxidation and Reduction: The compound can be oxidized to form pyrrole-3-carboxylic acid derivatives or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nitration: Nitric acid in the presence of sulfuric acid.
Sulfonation: Sulfuric acid or chlorosulfonic acid.
Halogenation: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products:
Nitration: Nitro-pyrrole derivatives.
Sulfonation: Sulfonyl-pyrrole derivatives.
Halogenation: Halogenated pyrrole derivatives.
科学的研究の応用
Pyrrole-3-butyric acid has diverse applications in scientific research:
類似化合物との比較
Indole-3-acetic acid: A plant hormone with a similar structure but different biological activity.
Pyrrole-2-carboxylic acid: Another pyrrole derivative with distinct chemical properties and applications.
Uniqueness: Pyrrole-3-butyric acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrrole derivatives
特性
IUPAC Name |
4-(1H-pyrrol-3-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-8(11)3-1-2-7-4-5-9-6-7/h4-6,9H,1-3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILGRACWFSKIFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80292289 | |
| Record name | pyrrole-3-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30000-61-4 | |
| Record name | pyrrole-3-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-Pyrrolyl)butyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B1597203.png)
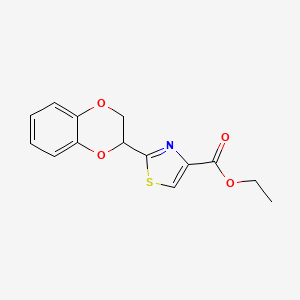
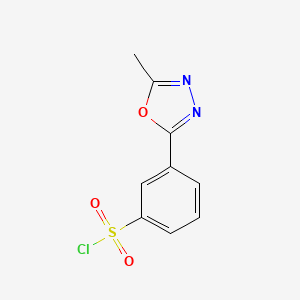
![3-[(2,4-Dichlorobenzyl)Oxy]-2-Methylpyridin-4-Ol](/img/structure/B1597211.png)

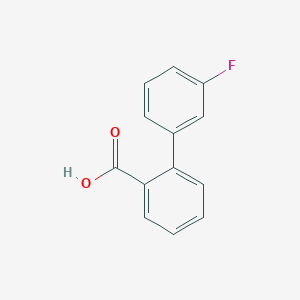
![5-[4-(trifluoromethyl)phenyl]furan-2-carboxylic Acid](/img/structure/B1597217.png)
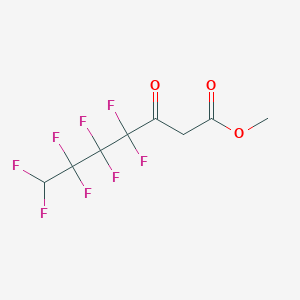

![4-(Benzo[d]oxazol-2-yl)phenol](/img/structure/B1597221.png)
